molecular formula C18H19NO2S2 B12121785 (5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12121785
M. Wt: 345.5 g/mol
InChI Key: PMILFUIDVJKKGO-VBKFSLOCSA-N
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Description

The compound (5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features:

  • A cyclopentyl group at the N3 position.
  • A benzylidene moiety substituted with a propenyloxy (-OCH₂CH=CH₂) group at the para position.
  • A thioxo group at the C2 position, contributing to its planar conformation and hydrogen-bonding capacity .

Properties

Molecular Formula

C18H19NO2S2

Molecular Weight

345.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO2S2/c1-2-11-21-15-9-7-13(8-10-15)12-16-17(20)19(18(22)23-16)14-5-3-4-6-14/h2,7-10,12,14H,1,3-6,11H2/b16-12-

InChI Key

PMILFUIDVJKKGO-VBKFSLOCSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with cyclopentanone and thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Structural analogs differ primarily in:

N3-substituents (e.g., alkyl, aryl, or heterocyclic groups).

Benzylidene substituents (e.g., electron-withdrawing/donating groups, fused rings).

Table 1: Structural and Molecular Comparisons

Compound Name/Structure N3 Substituent Benzylidene Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound Cyclopentyl 4-(propenyloxy)phenyl 387.90* Kinase inhibition (predicted)
(5Z)-3-(2-Chlorophenyl)-5-[4-(propenyloxy)benzylidene] analog 2-Chlorophenyl 4-(propenyloxy)phenyl 387.90 N/A (structural analog)
(5Z)-3-Cyclopentyl-5-(3-fluoro-4-propoxyphenylmethylene) Cyclopentyl 3-Fluoro-4-propoxyphenyl 507.64 Not reported
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 2-Hydroxyethyl 4-Hydroxyphenyl N/A DYRK1A IC₅₀ = 0.028 µM
LJ001 [(5Z)-3-Allyl-5-(furyl-m-ethylenedioxy) analog] Allyl Furyl-m-ethylenedioxy N/A Low cytotoxicity (0.782–25 µM)

*Calculated from molecular formula C₁₉H₁₄ClNO₂S₂.

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